Bromodomain inhibitor-8

Epigenetic Reader Domain Bromodomain and Extra-Terminal (BET) family Autoimmune and inflammatory diseases

Researchers sourcing BET bromodomain inhibitors frequently encounter probes with undisclosed potency profiles, risking assay misinterpretation. Bromodomain inhibitor-8 (Intermediate 21, WO2011054843) meets the patent-defined pIC50 ≥5.0 threshold for BET bromodomains (BRD2/3/4), yet exact IC50/Kd values and selectivity data remain unpublished-empirical in-assay dose-response validation is essential before deployment. • Patent-claimed BET inhibitor (BRD2/3/4) with baseline pIC50 ≥5.0 per WO2011054843 • DMSO solubility: 100 mg/mL (222.75 mM) enabling wide dose-response ranges with minimal solvent carryover • Supplied as ≥98% pure white to off-white solid; requires independent potency and counter-screen validation

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
Cat. No. B2420348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain inhibitor-8
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
InChIInChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1
InChIKeyUUWRMPUSYYZXJY-UPCLLVRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain inhibitor-8: Identity and Procurement Specifications


Bromodomain inhibitor-8 (CAS: 1300031-70-2, PubChem CID: 68162726) is a synthetic small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of bromodomain-containing proteins, specifically BRD2, BRD3, and BRD4 [1]. Chemically, it is methyl 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl]benzoate, with a molecular formula of C26H25ClN2O3 and a molecular weight of 448.94 g/mol [1]. The compound is referenced as "Intermediate 21" in the original patent literature [2]. It is supplied as a white to off-white solid powder with a purity specification of ≥98% .

Generic Substitution Risks for Bromodomain inhibitor-8


The BET bromodomain inhibitor class encompasses compounds with widely divergent selectivity profiles across the eight bromodomains of the BRD2/3/4/T family. The underlying patent for Bromodomain inhibitor-8 (WO2011054843 A1) defines the claimed compounds as those exhibiting a pIC50 ≥5.0 in BET bromodomain binding assays [1]. Notably, the patent literature does not specify quantitative pIC50 or IC50 values for the individual examples, including the compound designated as Intermediate 21 [1]. This absence of disclosed primary potency data distinguishes Bromodomain inhibitor-8 from well-characterized BET inhibitors such as JQ1, I-BET151, and Mivebresib, for which comprehensive bromodomain selectivity panels, cellular IC50 values, and in vivo pharmacokinetic parameters have been published. Consequently, interchangeability with any other BET inhibitor cannot be assumed; the precise potency and selectivity profile of Bromodomain inhibitor-8 across individual BET family bromodomains remains undisclosed in the peer-reviewed literature, making empirical validation within the end user's specific assay system essential before deployment.

Bromodomain inhibitor-8: Comparative Evidence Against Benchmark BET Inhibitors


BET Bromodomain Potency Comparison

The WO2011054843 A1 patent specification establishes that claimed BET family bromodomain inhibitors, including Bromodomain inhibitor-8 (Intermediate 21), possess a pIC50 ≥5.0 (i.e., IC50 ≤10 µM) in at least one of the described binding assays for BRD2, BRD3, or BRD4 bromodomains [1]. In contrast, benchmark pan-BET inhibitors have published exact potency values: JQ1 exhibits Kd values of 50–90 nM for BRD4 bromodomains, I-BET151 shows cellular IC50 values of 0.25–0.79 μM for BRD2/3/4, and Mivebresib displays Ki values of 1–2.2 nM for BRD2/4/T [2]. The precise IC50 or Kd values for Bromodomain inhibitor-8 against individual BET bromodomains are not disclosed in the patent or subsequent peer-reviewed literature [1].

Epigenetic Reader Domain Bromodomain and Extra-Terminal (BET) family Autoimmune and inflammatory diseases

Bromodomain Selectivity Profile Comparison

The patent literature describes Bromodomain inhibitor-8 as a BET family bromodomain inhibitor but provides no quantitative selectivity data across the eight bromodomains of BRD2, BRD3, BRD4, and BRDT, nor any off-target profiling against non-BET bromodomain-containing proteins (e.g., CBP/P300, BRD7/9, BRPF1) [1]. In comparison, well-characterized BET inhibitors have published comprehensive selectivity profiles: Mivebresib demonstrates >600-fold selectivity for BRD4 over 18 other bromodomain proteins tested (Kd >1 µM) [2]; AZD5153 exhibits comparable affinities across all four BET family members with at least one order of magnitude selectivity over non-BET bromodomains [3].

Bromodomain selectivity Off-target profiling Epigenetic chemical probe

Cellular Antiproliferative Activity Comparison

No peer-reviewed or patent-derived data are available reporting the antiproliferative IC50 values of Bromodomain inhibitor-8 in any cell line model . This stands in marked contrast to benchmark BET inhibitors with extensively published cellular potency: Mivebresib exhibits IC50 values of 1.9 nM (MV4-11), 6.3 nM (Kasumi-1), and 13 nM (MX1) in leukemia and breast cancer cell lines after 72-hour exposure [1]. I-BET151 demonstrates cellular IC50 values of 0.25–0.79 μM against BRD2/3/4 in cell-free and cellular assays [2]. JQ1 suppresses c-MYC expression and inhibits proliferation in multiple myeloma, NUT midline carcinoma, and acute myeloid leukemia models at nanomolar concentrations [2].

Cellular efficacy Antiproliferative assay Cancer cell lines

DMSO Solubility Profile

Bromodomain inhibitor-8 exhibits a solubility of 100 mg/mL in DMSO, corresponding to 222.75 mM stock solution concentration (sonication recommended) . This represents high DMSO solubility relative to other BET inhibitors that require lower maximum stock concentrations: GSK-5959 (BRPF1 inhibitor) has aqueous solubility limitations requiring specialized formulation, and early-generation benzodiazepine BET inhibitors frequently exhibit DMSO solubility in the 10–50 mM range . The high stock concentration facilitates preparation of working solutions across a wide dynamic range (nM to high µM) without exceeding DMSO concentration limits (<0.1–1% v/v) in final assay wells .

Compound solubility In vitro assay preparation DMSO stock solution

Bromodomain inhibitor-8: Research Applications and Procurement


BET Bromodomain Target Engagement Probe

Bromodomain inhibitor-8 is suitable for use as a chemical probe in biochemical binding assays targeting the BET family bromodomains (BRD2, BRD3, BRD4), provided that end users perform in-assay potency validation. The WO2011054843 A1 patent establishes a baseline pIC50 ≥5.0 threshold for claimed compounds [1]. Given the absence of published exact IC50/Kd values and selectivity panel data, researchers should conduct their own dose-response curves and counter-screening against non-BET bromodomains to establish assay-specific EC50/IC50 values before interpreting biological results [1].

DMSO Stock Preparation for Dose-Response Studies

The high DMSO solubility (100 mg/mL; 222.75 mM) of Bromodomain inhibitor-8 facilitates preparation of concentrated stock solutions suitable for dose-response experiments requiring wide concentration ranges (e.g., sub-nM to 100 µM) while maintaining DMSO concentrations ≤0.1% in final assay wells . This characteristic is particularly valuable for cell-based assays sensitive to DMSO toxicity and for combination studies where multiple compounds must be added simultaneously without exceeding solvent tolerance limits .

Autoimmune and Inflammatory Disease Models

The WO2011054843 A1 patent explicitly claims the use of Bromodomain inhibitor-8 and related compounds for treating autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and inflammatory bowel disease [1]. Researchers investigating the role of BET bromodomains in NF-κB-mediated inflammatory signaling, cytokine production (e.g., TNF-α, IL-6), or immune cell activation may find this compound relevant as a chemical tool, acknowledging that cellular potency and selectivity in relevant immune cell types require independent validation [1].

Technical Documentation Hub

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